2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate
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Overview
Description
2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate typically involves the reaction of 1H-benzo[d][1,2,3]triazole with 2-(Trimethylsilyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can modify the triazole ring or the attached functional groups .
Scientific Research Applications
2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials, such as organic semiconductors and sensors .
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
1H-1,2,4-Triazole: Another isomer of triazole with distinct biological activities.
2H-1,2,3-Triazole: A tautomeric form of 1H-1,2,3-triazole with different reactivity
Uniqueness
2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C12H17N3O2Si |
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Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-trimethylsilylethyl benzotriazole-1-carboxylate |
InChI |
InChI=1S/C12H17N3O2Si/c1-18(2,3)9-8-17-12(16)15-11-7-5-4-6-10(11)13-14-15/h4-7H,8-9H2,1-3H3 |
InChI Key |
UJFXDCCAHAOMSW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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